

Tautomeric forms of substituted dimethyl-indazoles

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Compound of Interest

Compound Name: *7-Bromo-1,3-dimethyl-1H-indazole*

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The Principle of Annular Tautomerism in Indazoles

Indazole, a bicyclic aromatic system comprising a fused benzene and pyrazole ring, exhibits annular tautomerism due to the mobility of a proton between its two nitrogen atoms.^[3] This gives rise to two primary tautomers: the 1H-indazole and the 2H-indazole.^[4]

- 1H-Indazole: This form features the mobile proton on the N1 nitrogen. It possesses a benzenoid structure, which confers significant aromatic stability. Consequently, the 1H-tautomer is generally the thermodynamically more stable and predominant form in the gas phase, in solution, and in the solid state.^{[3][4][5]}
- 2H-Indazole: In this form, the proton resides on the N2 nitrogen. This arrangement results in a quinonoid structure for the six-membered ring, which is typically less aromatic and therefore energetically less favorable.^[3]

While a 3H-indazole tautomer is theoretically possible, it is not commonly observed.^[6] The energy difference between the 1H and 2H forms is significant; calculations have placed the 1H-tautomer as being more stable by approximately 13.6 to 21.4 kJ/mol.^{[7][8]} However, this equilibrium is not static. It can be influenced by a variety of factors, including the electronic and steric nature of substituents, solvent polarity, and intermolecular interactions.^{[7][9]} The introduction of dimethyl substituents onto the indazole core provides a key case study for exploring these influential factors.

Caption: Annular tautomeric equilibrium in the indazole scaffold.

Experimental Characterization: A Multi-Technique Approach

Distinguishing between the 1H and 2H tautomers of substituted dimethyl-indazoles requires a robust analytical workflow. No single technique provides a complete picture; rather, a combination of spectroscopic and crystallographic methods is essential for unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for studying tautomerism in solution.^[3] The different electronic environments of the 1H and 2H isomers lead to distinct and diagnostic chemical shifts in both ¹H and ¹³C NMR spectra.^{[9][10]}

Key Diagnostic NMR Markers:

Nucleus	1H-Tautomer (Characteristic Shift)	2H-Tautomer (Characteristic Shift)	Rationale for Difference
¹ H (H-3)	~8.10 ppm	~8.40 ppm	The H-3 proton in the 2H-isomer is more deshielded due to the adjacent electron-withdrawing imine-like nitrogen (N2).[10]
¹ H (N-H)	~13.40 ppm (broad singlet)	Not Applicable	The presence of a highly deshielded, broad N-H signal is a hallmark of unsubstituted 1H-indazoles.[10]
¹³ C (C-3)	Varies with substitution	Generally downfield shift	Similar to the proton, the C-3 carbon in the 2H form experiences a more electron-deficient environment.
¹³ C (C-7a)	Typically upfield	Typically downfield	The change from a benzenoid to a quinonoid system significantly alters the electronic shielding of the bridgehead carbons.

Experimental Protocol: ¹H and ¹³C NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the dimethyl-indazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can help resolve N-H protons.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[10]
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Set the spectral width to cover a range of 0-15 ppm to ensure observation of any potential N-H protons.[10]
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - An extended spectral width (e.g., 0-200 ppm) is typically required.
- Data Analysis: Compare the observed chemical shifts, particularly for the H-3 proton and key carbons, against established literature values for 1H- and 2H-indazoles to determine the predominant tautomer in solution.[10][11] For N-alkylated dimethyl-indazoles where tautomerism is fixed, 2D NMR techniques like HMBC and NOESY can be used to confirm the site of alkylation.[12]

UV-Visible (UV-Vis) Spectroscopy

The difference in the electronic systems of the tautomers—benzenoid versus quinonoid—gives rise to distinct UV-Vis absorption profiles. The 2H-tautomer, with its more conjugated quinonoid system, typically absorbs light more strongly and at longer wavelengths compared to the 1H-tautomer.[13][14] This makes UV-Vis spectroscopy a valuable complementary tool.

Experimental Protocol: UV-Vis Spectrophotometry

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1-10 $\mu\text{g/mL}$) in a UV-grade solvent such as acetonitrile or methanol.[10]
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

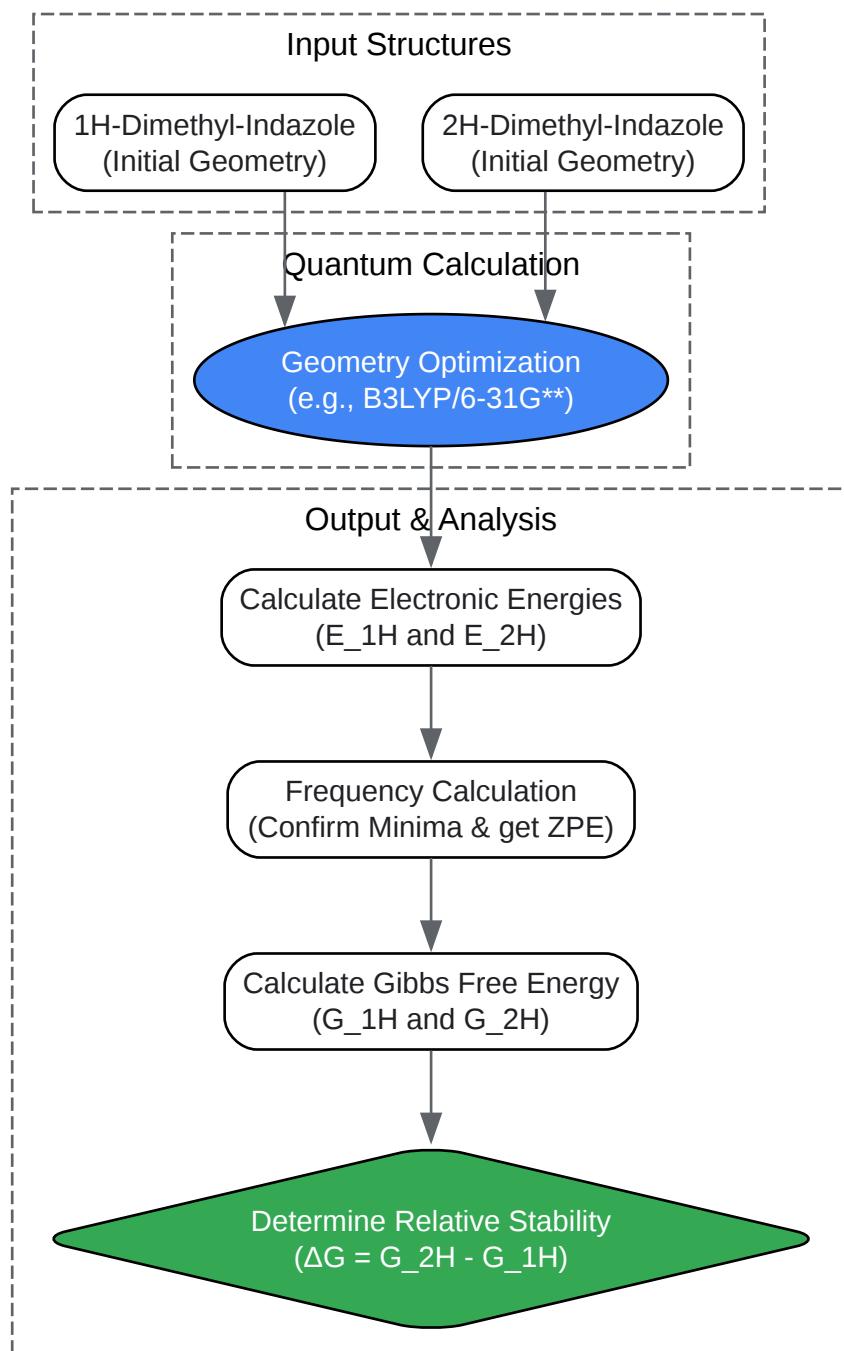
- Spectrum Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.
- Analysis: Compare the λ_{max} and overall spectral shape to reference spectra. A spectrum with stronger absorption shifted to longer wavelengths is indicative of a higher population of the 2H-tautomer.[\[13\]](#)

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous structure of a molecule in the solid state.[\[15\]](#)[\[16\]](#)[\[17\]](#) It serves as the "gold standard" for determining which tautomer is present in the crystal lattice, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding that can stabilize a particular form.[\[18\]](#) It is important to note that the solid-state structure may not always reflect the tautomeric equilibrium present in solution.[\[9\]](#)

Computational Chemistry: Predicting Tautomer Stability

Quantum chemical calculations are an indispensable tool for understanding the intrinsic stability of tautomers and rationalizing experimental observations.[\[19\]](#)[\[20\]](#) Methods like Density Functional Theory (DFT) are routinely used to calculate the relative energies of the 1H and 2H forms.

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Caption: Workflow for computational analysis of tautomer stability.

These calculations consistently show that for the parent indazole, the 1H-tautomer is more stable than the 2H-tautomer.^{[6][21]} For substituted indazoles, these methods can quantify the impact of substituents. For instance, calculations on 1,5,6,7-tetrahydro-4H-indazol-4-ones

showed that while the 1H tautomer was generally more stable, the energy difference was small, and in one case, the 2H-tautomer was found to be experimentally more stable in DMSO-d₆ solution.[19][22] This highlights the power of combining computational predictions with experimental validation.

Summary of Theoretical Energy Differences for Indazole Tautomers:

Method	Energy Difference (ΔE , 1H vs. 2H)	Reference
MP2/cc-pVTZ	13.6 kJ/mol	[7]
B3LYP/6-31G	21.4 kJ/mol	[7][8]
DFT B97X-D/6-31G	4.46 kcal/mol (18.7 kJ/mol)	[21]

Factors Influencing the Dimethyl-Indazole Tautomeric Equilibrium

The position of the two methyl groups on the indazole ring can exert both electronic and steric effects that modulate the tautomeric balance.

- **Electronic Effects:** Methyl groups are weakly electron-donating. Their placement can differentially stabilize the positive charge buildup in the transition state of proton transfer or the charge distribution in the resulting tautomers.
- **Steric Effects:** A methyl group at the C3 position can create steric hindrance that disfavors the formation of the 2H-tautomer, where the proton or an incoming electrophile would be adjacent to it. Conversely, a methyl group at C7 might sterically shield the N1 position.
- **Solvent Effects:** The tautomeric equilibrium can be solvent-dependent. While studies on the parent indazole have shown that the 1H-form's stability is largely independent of the solvent, specific hydrogen-bonding interactions between the solvent and substituted indazoles can stabilize one form over the other.[6][23] For instance, a protic solvent might stabilize a tautomer that is a better hydrogen bond donor or acceptor.

- Intermolecular Interactions: In the solid state, the formation of hydrogen-bonded dimers or networks can strongly favor one tautomer. For example, the high stability of the 2H form of some indazoles in solution has been attributed to the formation of stable centrosymmetric dimers.^[7]

Conclusion

The study of tautomerism in substituted dimethyl-indazoles is a nuanced endeavor that is critical for controlling the physicochemical and pharmacological properties of these valuable compounds. The 1H-tautomer is the thermodynamically preferred form in most cases due to its aromatic benzenoid character. However, this preference is not absolute. Researchers and drug development professionals must employ a synergistic approach, combining the detailed solution-state insights from high-resolution NMR, the electronic profiles from UV-Vis spectroscopy, the definitive solid-state evidence from X-ray crystallography, and the predictive power of quantum chemical calculations. This integrated strategy is the self-validating system required to fully elucidate the structure of dimethyl-indazoles, enabling the rational design of molecules with optimized activity and properties.

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